molecular formula C9H14ClNO B7595867 [3-(2-Aminoethyl)phenyl]methanol hydrochloride

[3-(2-Aminoethyl)phenyl]methanol hydrochloride

Cat. No.: B7595867
M. Wt: 187.66 g/mol
InChI Key: VETXTUIYZSPHSE-UHFFFAOYSA-N
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Description

[3-(2-Aminoethyl)phenyl]methanol hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is also known by other names such as Benzenemethanol, 3-(2-aminoethyl)-, hydrochloride (1:1) and 3-(2-Aminoethyl)benzyl alcohol hydrochloride. This compound is commonly used as a building block in various chemical syntheses and has applications in pharmaceutical research and development.

Preparation Methods

The synthesis of [3-(2-Aminoethyl)phenyl]methanol hydrochloride typically involves the reaction of 3-(2-Aminoethyl)benzyl alcohol with hydrochloric acid. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

[3-(2-Aminoethyl)phenyl]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include substituted benzyl alcohols, amines, and other derivatives.

Scientific Research Applications

[3-(2-Aminoethyl)phenyl]methanol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as an intermediate in the preparation of pharmaceuticals.

    Biology: The compound is used in biochemical studies to investigate the interactions of aminoethyl derivatives with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of [3-(2-Aminoethyl)phenyl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group in the compound can interact with various receptors and enzymes, leading to modulation of their activity. This interaction can result in changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

[3-(2-Aminoethyl)phenyl]methanol hydrochloride can be compared with other similar compounds, such as:

    3-(2-Aminoethyl)benzyl alcohol: This compound is the free base form of this compound and has similar chemical properties and applications.

    Phenylethylamine derivatives: These compounds share the aminoethyl group and have similar biological activities and applications in pharmaceutical research.

    Benzyl alcohol derivatives: These compounds have similar chemical structures and are used as intermediates in organic synthesis and drug development.

The uniqueness of this compound lies in its specific combination of the aminoethyl and benzyl alcohol functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[3-(2-aminoethyl)phenyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c10-5-4-8-2-1-3-9(6-8)7-11;/h1-3,6,11H,4-5,7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETXTUIYZSPHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CO)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105572-53-0
Record name [3-(2-aminoethyl)phenyl]methanol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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